![molecular formula C9H8Cl3NO B13492659 2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group and a cyclopenta[c]pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one typically involves the reaction of a suitable cyclopenta[c]pyrrole derivative with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclopenta[c]pyrrole moiety may also interact with various enzymes and receptors, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloro-1-phenylethanone
- 2,2,2-Trichloro-1-ethoxyethanol
- 2,2,2-Trichloro-1-methylethyl carbamate
Uniqueness
2,2,2-Trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one is unique due to its combination of a trichloromethyl group and a cyclopenta[c]pyrrole moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H8Cl3NO |
|---|---|
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H8Cl3NO/c10-9(11,12)8(14)7-6-3-1-2-5(6)4-13-7/h4,13H,1-3H2 |
InChI-Schlüssel |
MBRNNKXCEILQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CNC(=C2C1)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


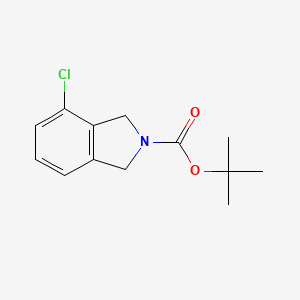
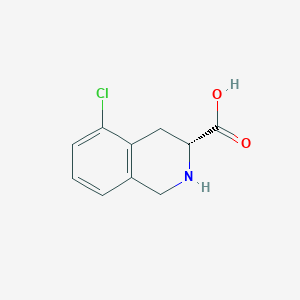
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
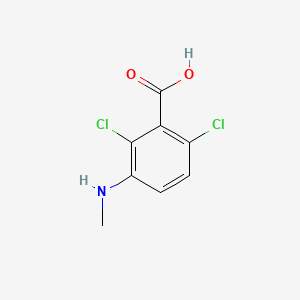
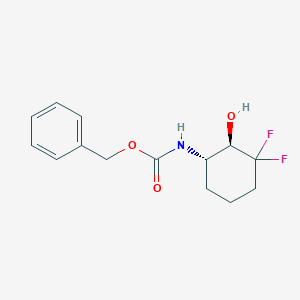
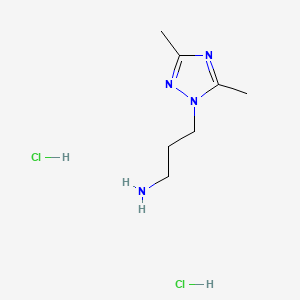
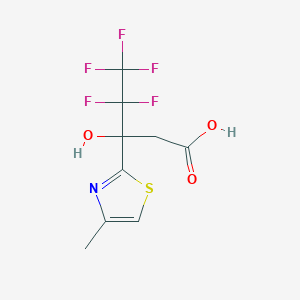
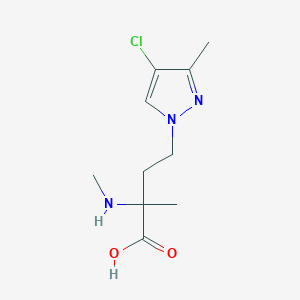
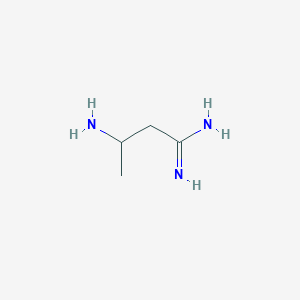
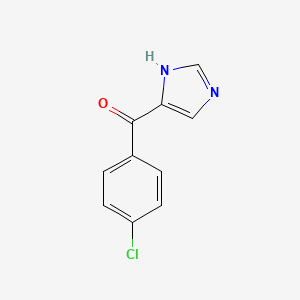
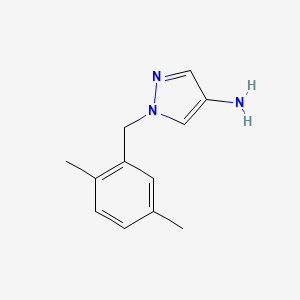
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
